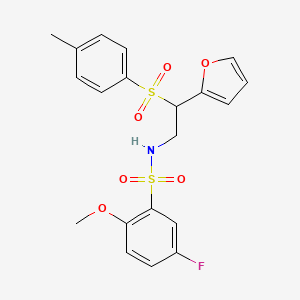

![molecular formula C9H12ClNO2 B2618405 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride CAS No. 2241142-69-6](/img/structure/B2618405.png)

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

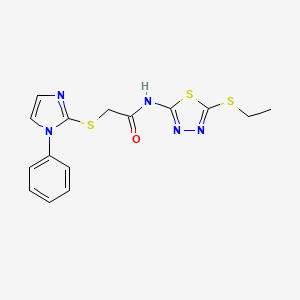

The synthesis of benzodiazepines, a class of compounds to which 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride belongs, has been described in the literature . The synthesis involves the use of lithium aluminum hydride in tetrahydrofuran at 0℃ for 24 hours, followed by the addition of sodium hydroxide and water .Physical And Chemical Properties Analysis

The compound is a light yellow to yellow liquid . It has a molecular weight of 149.19 . The InChI key is HDVHFHONOKCUHQ-UHFFFAOYSA-N .科学的研究の応用

Pharmacological Interest and Antiinflammatory Activity

During an investigation of the antiinflammatory properties of tetracyclic derivatives, a compound structurally related to 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride was found to exhibit significant antiinflammatory activity. This compound, along with its amino acid derivatives, showed potencies exceeding those of standard compounds. Notably, the dibenzoxazocines displayed minimal ulcerogenic effects at high doses, highlighting their potential pharmacological interest (Stillings et al., 1985).

Therapeutic Potential in Hyponatremia

A non-peptide arginine vasopressin antagonist structurally related to 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride demonstrated significant efficacy in treating hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH). This compound induced water diuresis and effectively improved serum sodium levels, showcasing its potential as a therapeutic agent for hyponatremia (Saito et al., 1997).

Synthesis and Structural Analysis

Studies have focused on the synthesis and structural analysis of compounds within the same chemical family as 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride. These include the development of novel synthetic methodologies for tetracyclic 1,4-oxazepines (Sapegin et al., 2014), and the exploration of their pharmacological properties, such as their role as H3 receptor antagonists in improving cognitive performance in preclinical models, potentially offering new avenues for the treatment of cognitive disorders (Medhurst et al., 2007).

Applications in Material Science

Research has also extended to the synthesis of benzimidazole-tethered oxazepine hybrids, demonstrating their utility in material science, particularly in nonlinear optical (NLO) applications. These studies highlight the diverse applicational potential of compounds structurally related to 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride beyond their biological activity (Almansour et al., 2016).

Safety and Hazards

作用機序

Target of Action

The primary target of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride Similar compounds like 7-substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines are known to modulate the trace amine-associated receptor 1 (taar1) .

Mode of Action

The exact mode of action of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride Related compounds are known to interact with taar1 .

Biochemical Pathways

The specific biochemical pathways affected by 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride Modulation of taar1 by similar compounds can influence several biochemical pathways .

Result of Action

The molecular and cellular effects of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride Modulation of taar1 by similar compounds can lead to various cellular effects .

特性

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c11-8-2-1-3-9-7(8)6-10-4-5-12-9;/h1-3,10-11H,4-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKRVDSLUAAKEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2CN1)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloro-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2618323.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2618331.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B2618334.png)

![3-chloro-4-fluoro-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2618345.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2618346.png)